myricetin 3-O-beta-D-glucopyranoside myricetin 3-O-beta-D-glucopyranoside Myricetin 3-O-beta-D-glucopyranoside is a myricetin O-glucoside that is myricetin with a beta-D-glucosyl residue attached at position 3. It has a role as a plant metabolite. It is a myricetin O-glucoside, a beta-D-glucoside, a monosaccharide derivative and a pentahydroxyflavone. It is functionally related to a beta-D-glucose. It is a conjugate acid of a myricetin 3-O-beta-D-glucopyranoside(1-).
myricetin 3-O-beta-D-glucopyranoside is a natural product found in Camellia sinensis, Combretum micranthum, and other organisms with data available.
Myricetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 19833-12-6
VCID: VC21086771
InChI: InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1
SMILES: C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C21H20O13
Molecular Weight: 480.4 g/mol

myricetin 3-O-beta-D-glucopyranoside

CAS No.: 19833-12-6

Cat. No.: VC21086771

Molecular Formula: C21H20O13

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

myricetin 3-O-beta-D-glucopyranoside - 19833-12-6

Specification

Description Myricetin 3-O-beta-D-glucopyranoside is a myricetin O-glucoside that is myricetin with a beta-D-glucosyl residue attached at position 3. It has a role as a plant metabolite. It is a myricetin O-glucoside, a beta-D-glucoside, a monosaccharide derivative and a pentahydroxyflavone. It is functionally related to a beta-D-glucose. It is a conjugate acid of a myricetin 3-O-beta-D-glucopyranoside(1-).
myricetin 3-O-beta-D-glucopyranoside is a natural product found in Camellia sinensis, Combretum micranthum, and other organisms with data available.
Myricetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 19833-12-6
Molecular Formula C21H20O13
Molecular Weight 480.4 g/mol
IUPAC Name 5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1
Standard InChI Key FOHXFLPXBUAOJM-LIBJPBHASA-N
Isomeric SMILES C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
SMILES C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

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